Cas no 26449-49-0 (Phenol,2-[[[4-(dimethylamino)phenyl]methylene]amino]-5-ethoxy-)
![Phenol,2-[[[4-(dimethylamino)phenyl]methylene]amino]-5-ethoxy- structure](https://www.kuujia.com/scimg/cas/26449-49-0x500.png)
26449-49-0 structure
Product name:Phenol,2-[[[4-(dimethylamino)phenyl]methylene]amino]-5-ethoxy-
Phenol,2-[[[4-(dimethylamino)phenyl]methylene]amino]-5-ethoxy- Chemical and Physical Properties
Names and Identifiers
-
- Phenol,2-[[[4-(dimethylamino)phenyl]methylene]amino]-5-ethoxy-
- 2-[[4-(dimethylamino)phenyl]methylideneamino]-5-ethoxyphenol
- 2-({(e)-[4-(dimethylamino)phenyl]methylidene}amino)-5-ethoxyphenol
- AC1L5L3O
- AC1Q4T5F
- AG-J-86364
- AR-1C5825
- CTK4F7900
- NSC125523
- NSC-125523
- 26449-49-0
- SMR001797416
- CHEMBL1905298
- DTXSID00298703
- MLS002919816
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- Inchi: InChI=1S/C17H20N2O2/c1-4-21-15-9-10-16(17(20)11-15)18-12-13-5-7-14(8-6-13)19(2)3/h5-12,20H,4H2,1-3H3/b18-12+
- InChI Key: HLNQGABJMLYGGY-LDADJPATSA-N
- SMILES: CCOC1=CC=C(/N=C/C2=CC=C(N(C)C)C=C2)C(O)=C1
Computed Properties
- Exact Mass: 284.1526
- Monoisotopic Mass: 284.152477885g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 325
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 45.1Ų
- XLogP3: 3.3
Experimental Properties
- PSA: 45.06
- LogP: 3.60750
Phenol,2-[[[4-(dimethylamino)phenyl]methylene]amino]-5-ethoxy- Related Literature
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
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Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352
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5. Book reviews
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